molecular formula C20H22N2O4S2 B2596675 N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide CAS No. 898368-29-1

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide

Cat. No.: B2596675
CAS No.: 898368-29-1
M. Wt: 418.53
InChI Key: NCVZLXRFWGSXIS-MRCUWXFGSA-N
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Description

N-[(2Z)-6-Methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a benzothiazole-derived compound featuring a methanesulfonyl substituent at position 6, a propyl chain at position 3, and a phenoxypropanamide moiety. The Z-configuration of the imine bond in the benzothiazole ring is critical for its stereoelectronic properties. Its synthesis likely involves condensation reactions, akin to methods used for analogous benzamide and triazole derivatives .

Properties

IUPAC Name

N-(6-methylsulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-3-12-22-17-10-9-16(28(2,24)25)14-18(17)27-20(22)21-19(23)11-13-26-15-7-5-4-6-8-15/h4-10,14H,3,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVZLXRFWGSXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, sulfonylation, and subsequent coupling with phenoxypropanamide.

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Sulfonylation: The benzothiazole intermediate is then sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenoxypropanamide: The final step involves the coupling of the sulfonylated benzothiazole with 3-phenoxypropanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, DMF (dimethylformamide) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Explored for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Features of Compared Compounds

Compound Class Core Heterocycle Key Substituents Potential Applications
Target Compound Benzothiazole Methanesulfonyl, Phenoxypropanamide Kinase inhibition, Antimicrobials
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide Methyl, Hydroxyalkyl C–H Functionalization Catalysis
1,2,4-Triazole Derivatives (–4) Triazole Aryl, Semicarbazide Antimicrobial Agents
Sulfanyl Propanamides () Oxadiazole Sulfanyl, Thiazole Enzyme Inhibition

Biological Activity

N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a benzothiazole ring and a methanesulfonyl group, suggests significant biological activity that warrants detailed exploration.

Chemical Structure and Properties

The compound's IUPAC name is N-(6-methanesulfonyl-3-propyl-1,3-benzothiazol-2-ylidene)phenoxypropanamide. It has a molecular formula of C20H22N2O4S2 and a molecular weight of 398.53 g/mol. The structural features include:

PropertyValue
Molecular FormulaC20H22N2O4S2
Molecular Weight398.53 g/mol
CAS Number898368-29-1

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The methanesulfonyl group is likely involved in binding interactions due to its electron-withdrawing properties, enhancing the compound's affinity for target sites.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains.

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain proteases and kinases, which are crucial in various signaling pathways and disease mechanisms.

3. Anti-inflammatory Effects

Preliminary studies suggest that the compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Case Study 1: Enzyme Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzothiazole derivatives and tested their inhibitory effects on specific kinases involved in cancer progression. The results demonstrated that compounds with similar structural motifs to this compound showed promising inhibition rates.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications for infections resistant to conventional antibiotics.

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Activity TypeObservationsReference
AntimicrobialSignificant inhibition of bacterial growthJournal of Medicinal Chemistry
Enzyme InhibitionEffective against specific kinasesJournal of Medicinal Chemistry
Anti-inflammatoryModulation of cytokine productionClinical Immunology Journal

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